
2-Hydroxycyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₃S It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclobutane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-hydroxycyclobutane. This process can be carried out using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced techniques such as photoredox catalysis with potassium poly(heptazine imide) has been explored to enhance the efficiency and selectivity of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxycyclobutane-1-sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform.
Catalysts: Potassium poly(heptazine imide) for photoredox catalysis.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-Hydroxycyclobutane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxycyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives, depending on the nucleophile involved. The hydroxyl group on the cyclobutane ring can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Similar in reactivity but lacks the cyclobutane ring structure.
Tosyl Chloride: Contains a toluene ring instead of a cyclobutane ring, used in similar substitution reactions.
Benzenesulfonyl Chloride: Contains a benzene ring, commonly used in organic synthesis for sulfonation reactions.
Uniqueness: 2-Hydroxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and allows for specific applications in research and industry .
Propriétés
Formule moléculaire |
C4H7ClO3S |
|---|---|
Poids moléculaire |
170.62 g/mol |
Nom IUPAC |
2-hydroxycyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO3S/c5-9(7,8)4-2-1-3(4)6/h3-4,6H,1-2H2 |
Clé InChI |
DQBXHZSNYSILAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


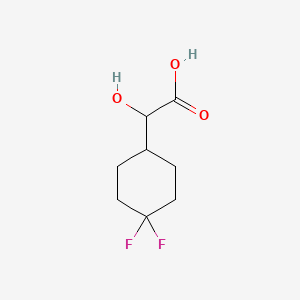

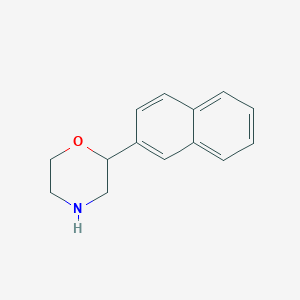

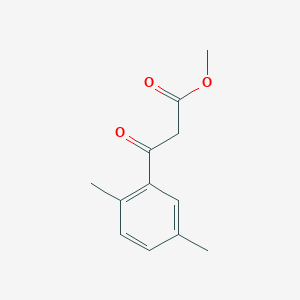
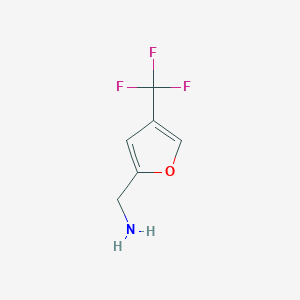
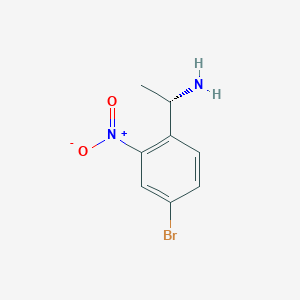
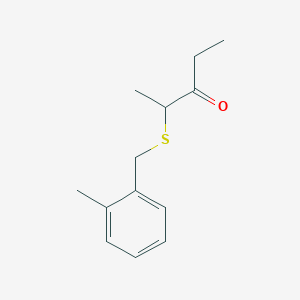
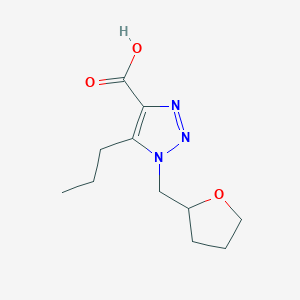


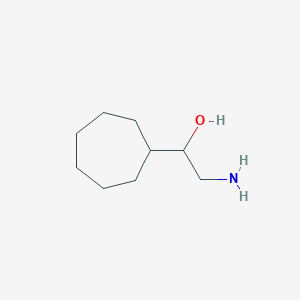
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)

